Esmolol dimer

Descripción general

Descripción

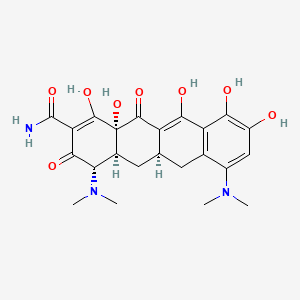

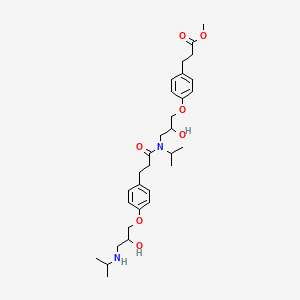

Esmolol Dimer is a derivative of Esmolol, a cardioselective beta-1 receptor blocker . It has a molecular formula of C31H46N2O7 and a molecular weight of 558.7 . Esmolol Dimer can be used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Esmolol .

Synthesis Analysis

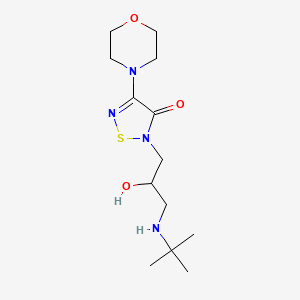

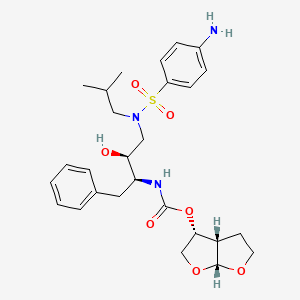

In the synthesis of Esmolol hydrochloride, four prominent process impurities were formed, one of which is Esmolol dimer . These impurities were detected in gradient HPLC method . The impurities are synthesized in different synthesis methods and characterized .Molecular Structure Analysis

The molecular structure of Esmolol dimer was confirmed by 1H NMR, IR, and Mass spectral data . The structural elucidation by spectral data is discussed .Physical And Chemical Properties Analysis

Esmolol Dimer has a molecular formula of C31H46N2O7 and a molecular weight of 558.7 . More detailed physical and chemical properties are not explicitly mentioned in the sources.Aplicaciones Científicas De Investigación

Esmolol demonstrates potential in attenuating remodeling of the thoracic aorta in hypertensive rats, possibly due to a decrease in asymmetrical dimethylarginine levels after down-regulation by oxidative stress, which could influence antihypertensive therapy choices in patients with hypertension and aortic remodeling (Quintana-Villamandos et al., 2016).

Short-term esmolol therapy was found to cause early regression of left ventricular hypertrophy and coronary artery remodeling in spontaneously hypertensive rats, potentially related to the ADMA/DDAH pathway, a regulator of nitric oxide bioavailability (Quintana-Villamandos et al., 2016).

Esmolol's pharmacokinetic characteristics, such as its ultra-short elimination half-life and high clearance rate, make it a valuable drug for situations requiring brief durations of adrenergic blockade and in critically ill or unstable patients (Wiest, 1995).

In pediatric populations, the disposition of esmolol was found linear with dose, exhibiting a shorter elimination half-life and higher clearance in newborns and infants than in older children and adults. It was effective in controlling hypertension following cardiac surgery and terminating supraventricular arrhythmias in children (Wiest & Haney, 2012).

Esmolol's kinetics were explored in healthy subjects after continuous intravenous infusion, with the study providing insights into its conversion to a major metabolite and its correlation with the reduction of isoproterenol-induced increases in heart rate and systolic blood pressure (Sum et al., 1983).

The administration of esmolol as an intravenous bolus showed potential in treating patients with heart disease, highlighting its effect on heart rate and blood pressure without significantly impacting other pharmacodynamic variables (Sintetos et al., 1987).

Esmolol's use in perioperative settings, particularly during stressful events, has been shown to effectively attenuate tachycardia and provide cardioprotective effects with minimal adverse outcomes (Murthy et al., 1986).

In a study on esmolol-induced hypotension, it was found that its hypotensive effect could not be fully explained by β-receptor antagonism alone, suggesting additional mechanisms at play (Deegan & Wood, 1994).

Esmolol was found to potentiate the reduction of minimum alveolar isoflurane concentration by alfentanil, indicating a new anesthetic-sparing effect when combined with volatile anesthetic and analgesic drugs (Johansen et al., 1998).

Esmolol's ultra-short elimination half-life makes it an effective drug for managing critically ill patients, especially for controlling supraventricular tachycardia and managing certain types of hypertension (Gray, 1988).

Propiedades

IUPAC Name |

methyl 3-[4-[2-hydroxy-3-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoyl-propan-2-ylamino]propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N2O7/c1-22(2)32-18-26(34)20-39-28-12-6-24(7-13-28)10-16-30(36)33(23(3)4)19-27(35)21-40-29-14-8-25(9-15-29)11-17-31(37)38-5/h6-9,12-15,22-23,26-27,32,34-35H,10-11,16-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMBZZIIOOLKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)N(CC(COC2=CC=C(C=C2)CCC(=O)OC)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esmolol dimer | |

CAS RN |

98903-89-0 | |

| Record name | Esmolol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESMOLOL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813ZHJ4G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

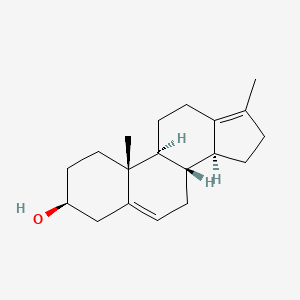

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)